molecular formula C14H10Cl4 B1682962 p,p'-DDD CAS No. 72-54-8

p,p'-DDD

Cat. No.: B1682962
CAS No.: 72-54-8
M. Wt: 320.0 g/mol
InChI Key: AHJKRLASYNVKDZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

p,p’-DDD, also known as Dichlorodiphenyldichloroethane, is an organochlorine insecticide . It primarily targets the androgen receptor , a ligand-activated transcription factor that regulates eukaryotic gene expression . This receptor plays a crucial role in cellular proliferation and differentiation in target tissues .

Mode of Action

p,p’-DDD interacts with its primary target, the androgen receptor, by inhibiting the inactivation of voltage-gated sodium channels . This interaction leads to changes in the cellular environment, including a reduction in potassium transport across the membrane .

Biochemical Pathways

For instance, p,p’-DDD has been shown to induce oxidative DNA damage, leading to the formation of hepatocellular eosinophilic foci . This suggests that p,p’-DDD may affect pathways related to DNA repair and cellular proliferation .

Pharmacokinetics (ADME Properties)

Like many organochlorine compounds, p,p’-ddd is known for its high environmental stability and its tendency to bioaccumulate . This implies that once absorbed, p,p’-DDD can distribute widely in the body, metabolize slowly, and excrete at a slow rate .

Result of Action

The molecular and cellular effects of p,p’-DDD’s action are diverse. One notable effect is the induction of apoptosis in isolated human peripheral blood mononuclear cells (PBMCs) when used at certain concentrations . This suggests that p,p’-DDD can influence cell survival and death pathways, potentially leading to various health effects .

Action Environment

The action, efficacy, and stability of p,p’-DDD can be influenced by various environmental factors. For instance, the compound’s isomeric composition can be substantially influenced by environmental processes such as biotransformation or transfer between compartments . Additionally, the compound’s environmental stability and tendency to bioaccumulate suggest that its action can be influenced by factors such as the presence of other pollutants, temperature, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: : p,p’-DDD is typically synthesized through the dehydrochlorination of DDT. The reaction involves heating DDT in the presence of a base, such as sodium hydroxide or potassium hydroxide, which results in the elimination of hydrogen chloride and the formation of p,p’-DDD .

Industrial Production Methods: : Industrial production of p,p’-DDD follows similar synthetic routes as laboratory preparation. The process involves the controlled dehydrochlorination of DDT under specific temperature and pressure conditions to ensure high yield and purity .

Properties

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H
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InChI Key

AHJKRLASYNVKDZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
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Molecular Formula

C14H10Cl4
Record name DICHLORODIPHENYLDICHLOROETHANE
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DSSTOX Substance ID

DTXSID4020373
Record name p,p'-DDD
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Molecular Weight

320.0 g/mol
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Physical Description

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB]
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Boiling Point

379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C
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Density

1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid)
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Vapor Density

11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1)
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Vapor Pressure

1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C
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Mechanism of Action

... Following ... dosage of (60 mg/kg, iv), all of the isomers of TDE inhibited ACTH-induced steroid production in the dog, but the inhibition reached 50% of the control only 27 min after dosing with the m,p'-isomer compared with 87 min with the o,p'-isomer and 4-18 hr with the p,p'-isomer. There was marked temporal correlation between the percentage inhibition of adrenocorticotropic hormone (ACTH)-induced steroid production, the disruption of normal cellular structure of the fascicular and reticular zones of the adrenal cortex, and the severity of the damage to mitochondria in these zones caused by the three isomers., In this study, we determined whether the DDT isomers p,p'-DDT [1,1,1,-trichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDT [1,1,1-trichloro-2(p-chlorophenyl)-2-(o-chlorophenyl)ethane], and their metabolites p,p'-DDD [1,1-dichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDD [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethane], p,p'-DDE [1,1,-dichloro-2,2-bis(p-chlorophenyl)ethylene], o,p'-DDE [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethylene], and p,p'-DDA [2,2-bis(p-chlorophenyl)acetic acid], could bind to and transcriptionally activate the human estrogen receptor (hER). Novel results from competitive binding assays showed that o,p'-DDD, o,p'-DDE, and p,p'-DDT, as well as the established environmental estrogen o,p'-DDT, were able to bind specifically to the hER with approximately 1000-fold weaker affinities for the hER than that of estradiol. In contrast, only o,p'-DDT, but not p,p'-DDT, bound to the rat estrogen receptor. Moreover, two yeast expression-reporter systems, constructed to test if the DDT isomers and metabolites could transcriptionally activate the hER, demonstrated that an o,p'-DDT metabolite could transactivate the hER or LexA-hER fusion protein with just a 140- to 300-fold weaker potency than that of estradiol. The DDT isomers and metabolites that bound the hER in vitro triggered estrogen receptor-mediated transcription of the lacZ reporter gene in the yeast systems. Furthermore, the DDT isomers and metabolites that transactivated the hER elicited an additive response when given together or with estradiol. The DDT isomers and metabolites that triggered transcription of the yeast expression-reporter systems also stimulated two estrogenic endpoints in estrogen-responsive MCF-7 cells: the induction of the progesterone receptor and the down-regulation of the hER. Thus, in MCF-7 cells and in yeast expression-reporter systems, certain DDT isomers and metabolites act directly as agonists and transactivate the hER at concentrations found in human tissues., Using a combination of in vitro assays we have evaluated whether DDT metabolites can interact with the progesterone receptor pathway in yeast expressing human progesterone receptor (hPR) and in T47D human breast cancer cells which express endogenous hPR. In transactivation assays using both yeast and T47D cells, o,p'-DDT and the metabolites p,p'-DDT, o,p'-DDD, p,p'-DDD, o,p'-DDE, p,p'-DDE, p,p'-DDA, and DDOH inhibited progesterone-induced reporter gene activity in a dose-dependent manner. None of the DDT metabolites functioned as hPR agonists. Whole cell competition binding assays using T47D cells indicated that the inhibitory effects of DDT metabolites on progesterone-dependent activites may occur through both hPR-dependent and hPR-independent pathways. Our results and previous reports of DDT metabolites interacting with estrogen and androgen receptors suggests that this class of environmental chemicals may interact with numerous hormone receptor signaling pathways., The mechanisms of action of o,p'-DDD on adrenal steroidogenesis were investigated in vitro in rainbow trout (Oncorhynchus mykiss). Acute exposures to o,p'-DDD inhibited ACTH-stimulated cortisol secretion while cell viability decreased significantly only at the highest concentration tested (200 microM o,p'-DDD). Stimulation of cortisol secretion with a cAMP analogue (dibutyryl-cAMP) was inhibited at a higher concentration than that needed to inhibit ACTH-stimulated cortisol synthesis in cells exposed to o,p'-DDD. Forskolin-stimulated cortisol secretion and cAMP production, and NaF-stimulated cAMP production were inhibited in a concentration-dependent manner by o,p'-DDD. In contrast, basal cortisol secretion was stimulated while basal cAMP production was unaffected by o,p'-DDD. Pregnenolone-stimulated cortisol secretion was enhanced by o,p'-DDD at a physiologically relevant pregnenolone concentration, while o,p'-DDD inhibited cortisol secretion when a pharmacological concentration of pregnenolone was used. /These/ results suggest that the cAMP generation step is a target in o,p'-DDD-mediated disruption of ACTH-stimulated adrenal steroidogenesis in rainbow trout but that other downstream targets such as steroidogenic enzymes responsible for cortisol synthesis might also be affected.
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Impurities

It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer).
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Color/Form

Crystalline solid from petroleum ether, White solid

CAS No.

72-54-8
Record name DICHLORODIPHENYLDICHLOROETHANE
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Melting Point

228 to 230 °F (NTP, 1992), 109-110 °C
Record name DICHLORODIPHENYLDICHLOROETHANE
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Synthesis routes and methods

Procedure details

4,4'-dichloro-2-(trichloromethyl) benzhydrol or 1,1-bis(chlorophenyl)2,2,2-trichloroethanol;
Name
4,4'-dichloro-2-(trichloromethyl) benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p,p'-DDD
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p,p'-DDD
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p,p'-DDD
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p,p'-DDD
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Customer
Q & A

Q1: What is the primary known biological target of p,p'-DDD?

A1: Research indicates that this compound primarily targets the adrenal cortex. [] It exhibits adrenocorticolytic activity, meaning it can disrupt the function and structure of the adrenal cortex, leading to reduced production of adrenal hormones.

Q2: How does this compound affect calcium levels in cells?

A2: Studies on rat myometrial smooth muscle cells show that this compound increases intracellular calcium levels in a concentration-dependent manner. [] This increase is largely attributed to the influx of extracellular calcium through voltage-dependent calcium channels.

Q3: Can this compound affect gene expression?

A3: Yes, research has shown that this compound can influence the expression of specific genes in the uterus, even though it is considered non-estrogenic. [] Specifically, this compound can increase uterine levels of lactoferrin and progesterone receptor messenger RNAs.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10Cl4, and its molecular weight is 320.05 g/mol.

Q5: Is there NMR data available for this compound and its isomers?

A5: Yes, 1H NMR data at 400 MHz is available for this compound and its major isomers (o,p'-DDD, m,p'-DDD) as well as the minor isomer o,m'-DDD. []

Q6: Is there data on this compound's stability under various environmental conditions?

A6: Yes, studies have examined the stability and degradation of this compound in different environments. For example, research indicates that this compound degrades relatively slowly in soil, with a half-life ranging from 5.2 to >30 years depending on soil depth and other factors. [, ] It is considered a persistent organic pollutant due to its slow degradation rate.

Q7: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is widely employed for the analysis of this compound and other organochlorine pesticides in various matrices, including water, soil, sediment, and biological samples. [, , , , , , ]

Q8: Are there alternative methods to GC-ECD for this compound analysis?

A8: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is also used for the analysis of this compound, offering greater selectivity and sensitivity. [, , ] This technique allows for the identification and quantification of this compound even at trace levels in complex matrices.

Q9: What are the major concerns regarding this compound in the environment?

A9: The persistence, bioaccumulation, and potential toxicity of this compound raise concerns about its long-term impacts on ecosystems and human health. [, , , ] Despite the ban on DDT, this compound continues to be detected in various environmental compartments, highlighting the need for continued monitoring and remediation efforts.

Q10: Are there any ongoing sources of this compound contamination?

A10: While the use of DDT has been banned in many countries, this compound can still enter the environment through the degradation of historically used DDT, the use of dicofol (which can contain p,p'-DDT as an impurity), and potentially from undiscovered stockpiles or illegal usage. [, , , ]

Q11: How is this compound typically managed or remediated in contaminated environments?

A11: Remediation strategies for this compound contaminated sites can include:

  • Bioremediation: This involves using microorganisms to break down this compound into less harmful substances. []

Q12: What are the potential health effects of this compound exposure?

A12: While this compound is less toxic than DDT, it is still considered a potential endocrine disruptor. [] Animal studies have shown that exposure to high levels of this compound can have adverse effects on the liver, kidneys, and reproductive system.

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